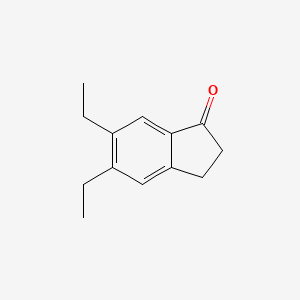

5,6-Diethyl-2,3-dihydroinden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

5,6-diethyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C13H16O/c1-3-9-7-11-5-6-13(14)12(11)8-10(9)4-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

IBNBOWHDRVHHRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C2C(=C1)CCC2=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 5,6-Diethyl-2,3-dihydroinden-1-one: Properties, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5,6-Diethyl-2,3-dihydroinden-1-one, a key chemical intermediate. The guide details its known chemical properties, outlines a plausible synthetic pathway based on patent literature, and describes its critical role in the synthesis of the pharmaceutical agent Indacaterol.

Core Chemical Properties

This compound is a substituted indanone derivative. While extensive experimental data on its physical properties is not widely published in peer-reviewed literature, its fundamental identifiers and characteristics have been established.

| Property | Value | Source |

| IUPAC Name | 5,6-Diethyl-2,3-dihydro-1H-inden-1-one | - |

| CAS Number | 312753-51-8 | [1] |

| Molecular Formula | C₁₃H₁₆O | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| Purity (Typical) | ≥98% | - |

| Physical Form | Solid | [2] |

| Storage Conditions | 2-8°C | [3] |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Solubility | Data not publicly available | - |

| Spectral Data (NMR, MS) | Not published in literature | [4][5][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in academic journals but can be inferred from patents describing the synthesis of its derivatives. A logical and efficient pathway involves a two-step process starting from 1,2-diethylbenzene, as outlined in methodologies for related compounds[7][8].

Step 1: Friedel-Crafts Acylation of 1,2-Diethylbenzene

The synthesis initiates with the acylation of 1,2-diethylbenzene using 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms an intermediate chloropropiophenone derivative.

-

Methodology:

-

A reaction vessel under an inert atmosphere (e.g., nitrogen) is charged with a suitable solvent like dichloromethane (DCM) and cooled to 0-5°C.

-

Aluminum chloride (AlCl₃) is added portion-wise to the solvent.

-

A solution of 1,2-diethylbenzene and 3-chloropropionyl chloride in DCM is added dropwise to the cooled suspension, maintaining the temperature below 10°C.

-

The reaction is stirred at this temperature for several hours until completion, monitored by a relevant technique (e.g., TLC or HPLC).

-

The reaction is carefully quenched by pouring it over a mixture of ice and hydrochloric acid.

-

The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude propiophenone intermediate.

-

Step 2: Intramolecular Cyclization to form the Indenone Ring

The propiophenone intermediate undergoes an intramolecular Friedel-Crafts alkylation (a cyclization reaction) to form the tricyclic indenone ring system. This is typically achieved using a strong acid catalyst.

-

Methodology:

-

The crude intermediate from Step 1 is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.

-

The mixture is heated (e.g., to 80-100°C) for several hours to drive the cyclization.

-

After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the product.

-

The solid product, this compound, is collected by filtration, washed with water until neutral, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane).

-

Application in Drug Development: The Synthesis of Indacaterol

The primary significance of this compound is its role as a direct precursor to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine [9][10][11]. This amine is the crucial "dihydroindeneamine region" intermediate required for the synthesis of Indacaterol [8][12][13].

Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the management of chronic obstructive pulmonary disease (COPD)[12][13]. The conversion of the indenone to the key amine intermediate is a critical step in the overall synthesis of the active pharmaceutical ingredient (API).

Conversion to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine:

The transformation of the ketone to the amine is typically achieved via reductive amination .

-

Methodology:

-

This compound is dissolved in a solvent such as methanol or ethanol.

-

An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added, along with a reducing agent.

-

A common reducing agent for this step is sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere.

-

The reaction proceeds at room temperature or with gentle heating until the ketone is fully converted.

-

Following workup and purification, the resulting 5,6-diethyl-2,3-dihydro-1H-inden-2-amine is typically isolated as a hydrochloride salt to improve stability and handling[3][7]. This amine is then coupled with the quinolinone portion of the molecule to complete the synthesis of Indacaterol[12].

-

Visualization of the Synthetic Pathway

The following diagram illustrates the logical workflow from common starting materials to this compound and its subsequent conversion into the key intermediate for Indacaterol synthesis.

Figure 1: Synthetic pathway illustrating the role of this compound.

Conclusion

This compound is a fine chemical of considerable interest to the pharmaceutical industry. While detailed public data on its intrinsic physical properties are scarce, its synthetic route is well-established through patent literature. Its value is intrinsically linked to its role as the immediate precursor to the 2-aminoindane moiety, a critical building block in the manufacture of the important COPD therapeutic, Indacaterol. Understanding the synthesis and chemical behavior of this indenone is therefore essential for researchers and professionals involved in the development and manufacturing of this and potentially other novel pharmaceutical agents.

References

- 1. chiralen.com [chiralen.com]

- 2. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate 95 1149-23-1 [sigmaaldrich.com]

- 3. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride | 312753-53-0 | FD76901 [biosynth.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

- 8. CN116239474B - Preparation method of indacaterol intermediate 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

- 9. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amineHCL - Indacaterol -江苏宏尔瑞新材料有限公司 [hongruichemical.com]

- 11. 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | C13H20ClN | CID 10236126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Indacaterol synthesis - chemicalbook [chemicalbook.com]

Elucidation of the Chemical Structure of 5,6-Diethyl-2,3-dihydroinden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5,6-Diethyl-2,3-dihydroinden-1-one. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide establishes a robust analytical framework by leveraging data from the closely related analogue, 5,6-dimethoxy-1-indanone. This comparative approach allows for a detailed prediction and understanding of the key structural features and spectroscopic characteristics of the title compound.

Compound Identity and Properties

This compound is a substituted indanone with the following key identifiers:

| Property | Value |

| IUPAC Name | 5,6-Diethyl-2,3-dihydro-1H-inden-1-one |

| CAS Number | 312753-51-8[1] |

| Molecular Formula | C₁₃H₁₆O[1] |

| Molecular Weight | 188.27 g/mol [1] |

The chemical structure consists of a bicyclic system with a benzene ring fused to a five-membered ring, which contains a ketone group. Two ethyl groups are substituted at the 5 and 6 positions of the aromatic ring.

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the known data for 5,6-dimethoxy-1-indanone and general principles of spectroscopy.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.5 | s | 1H | H-7 | Aromatic proton deshielded by the adjacent ketone. |

| ~7.2 | s | 1H | H-4 | Aromatic proton. |

| ~3.0 | t | 2H | H-2 | Methylene protons adjacent to the ketone. |

| ~2.7 | t | 2H | H-3 | Methylene protons adjacent to the aromatic ring. |

| ~2.7 | q | 4H | -CH₂- (Ethyl x2) | Methylene protons of the ethyl groups. |

| ~1.2 | t | 6H | -CH₃ (Ethyl x2) | Methyl protons of the ethyl groups. |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment | Rationale for Prediction |

| ~205 | C=O (C-1) | Typical chemical shift for a conjugated ketone. |

| ~150 | Aromatic C (C-5 or C-6) | Aromatic carbons attached to ethyl groups. |

| ~145 | Aromatic C (C-5 or C-6) | Aromatic carbons attached to ethyl groups. |

| ~135 | Aromatic C (C-3a or C-7a) | Quaternary aromatic carbons in the fused ring system. |

| ~130 | Aromatic C (C-3a or C-7a) | Quaternary aromatic carbons in the fused ring system. |

| ~125 | Aromatic CH (C-4 or C-7) | Aromatic carbons with attached protons. |

| ~120 | Aromatic CH (C-4 or C-7) | Aromatic carbons with attached protons. |

| ~36 | -CH₂- (C-2) | Aliphatic carbon adjacent to the ketone. |

| ~28 | -CH₂- (Ethyl x2) | Methylene carbons of the ethyl groups. |

| ~25 | -CH₂- (C-3) | Aliphatic carbon adjacent to the aromatic ring. |

| ~15 | -CH₃ (Ethyl x2) | Methyl carbons of the ethyl groups. |

IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (conjugated ketone) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1460 | Medium | C-H bend (aliphatic) |

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 188 | High | [M]⁺ (Molecular Ion) |

| 173 | Medium | [M - CH₃]⁺ |

| 160 | High | [M - C₂H₄]⁺ (McLafferty rearrangement) or [M-CO]⁺ |

| 145 | Medium | [M - C₂H₅ - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of 5,6-disubstituted-2,3-dihydroinden-1-ones.

Synthesis: Friedel-Crafts Acylation and Cyclization

A plausible synthetic route involves the Friedel-Crafts acylation of 1,2-diethylbenzene followed by an intramolecular cyclization.

Figure 2: Plausible synthetic workflow for this compound.

Procedure:

-

Acylation: To a cooled solution of 1,2-diethylbenzene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride. Slowly add succinic anhydride and stir the mixture at room temperature. After the reaction is complete, quench with ice-water and extract the product.

-

Reduction: The resulting keto-acid is reduced, for example, via a Clemmensen or Wolff-Kishner reduction, to yield 3-(3,4-diethylphenyl)propanoic acid.

-

Cyclization: The propanoic acid derivative is converted to the corresponding acid chloride using thionyl chloride. This acid chloride is then subjected to an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst like aluminum chloride to yield the final product, this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel followed by recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Process the data to obtain chemical shifts, integration, and multiplicity.

-

¹³C NMR: Acquire the spectrum on the same instrument. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Technique: Use a technique such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the fragments is recorded.

Figure 3: General experimental workflow for structure elucidation.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5,6-Diethyl-2,3-dihydroinden-1-one, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical principles, primarily the Friedel-Crafts reaction, and is detailed with experimental protocols and quantitative data to facilitate its application in a laboratory setting.

Introduction

This compound is a substituted indanone derivative. The indanone core is a prevalent structural motif in a wide array of biologically active molecules and natural products. The presence of diethyl substituents on the aromatic ring offers opportunities for modulating the lipophilicity, steric profile, and metabolic stability of potential drug candidates. This guide outlines a robust two-step synthesis beginning with the commercially available starting material, 1,2-diethylbenzene.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence:

-

Step 1: Friedel-Crafts Acylation of 1,2-diethylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-chloro-1-(3,4-diethylphenyl)propan-1-one.

-

Step 2: Intramolecular Friedel-Crafts Alkylation (Cyclization) of the resulting chloroketone intermediate, promoted by a Lewis acid, to afford the target compound, this compound.

This synthetic approach is advantageous due to the ready availability of the starting materials and the reliability of the Friedel-Crafts reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis pathway. Please note that yields can vary based on reaction scale and purification techniques.

| Step | Reaction | Starting Materials | Key Reagents | Product | Molar Ratio (Starting Material:Reagent) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | 1,2-Diethylbenzene | 3-Chloropropionyl chloride, AlCl₃ | 3-chloro-1-(3,4-diethylphenyl)propan-1-one | 1 : 1.1 : 1.2 | 0-25 | 2-4 | 75-85 |

| 2 | Intramolecular Cyclization | 3-chloro-1-(3,4-diethylphenyl)propan-1-one | AlCl₃ | This compound | 1 : 1.2 | 80-150 | 1-3 | 80-90 |

Detailed Experimental Protocols

Step 1: Synthesis of 3-chloro-1-(3,4-diethylphenyl)propan-1-one (Friedel-Crafts Acylation)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled. The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The suspension is cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of 1,2-diethylbenzene (1 equivalent) and 3-chloropropionyl chloride (1.1 equivalents) in the same inert solvent is prepared and added dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the internal temperature below 5°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature, stirring for another 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with the solvent. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 3-chloro-1-(3,4-diethylphenyl)propan-1-one can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

-

Apparatus Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents).

-

Reagent Addition: The purified 3-chloro-1-(3,4-diethylphenyl)propan-1-one (1 equivalent) from the previous step is added to the flask.

-

Reaction Progression: The reaction mixture is heated to 80-150°C with vigorous stirring for 1-3 hours. A one-pot procedure is also described in the literature where, after the initial acylation, the reaction temperature is raised to 150-200°C to induce cyclization[1]. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and then quenched by the slow addition of crushed ice and concentrated hydrochloric acid.

-

Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Visualized Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis pathway for this compound.

Conclusion

The described synthetic route provides a clear and actionable guide for the preparation of this compound. By leveraging the well-established Friedel-Crafts reaction, this pathway offers a reliable method for accessing this important chemical intermediate. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and drug development professionals to synthesize this compound for further investigation and application in various research and development endeavors. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.

References

Technical Guide: Properties of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one (CAS Number: 312753-51-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the chemical and physical properties of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one (CAS No. 312753-51-8). This compound is primarily known as a process impurity and potential degradation product of Indacaterol, a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Given the limited direct pharmacological data on this specific indenone derivative, this guide will focus on its physicochemical characteristics and its relationship to the active pharmaceutical ingredient (API), Indacaterol. The information provided herein is intended to support research, quality control, and drug development activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one are summarized in the table below. This data is essential for analytical method development, formulation studies, and chemical synthesis.

| Property | Value | Reference |

| CAS Number | 312753-51-8 | [1][2] |

| IUPAC Name | 5,6-diethyl-2,3-dihydro-1H-inden-1-one | [1] |

| Molecular Formula | C₁₃H₁₆O | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| Appearance | Solid (specific color not detailed in search results) | [3] |

| Purity | ≥98.0% (typical for commercially available standards) | [1][4] |

| Storage Conditions | 2-8°C | [1] |

Pharmacological Context: Relationship to Indacaterol

As an impurity of Indacaterol, understanding the mechanism of action of the parent drug is crucial for assessing the potential biological impact of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one. Indacaterol is a potent and selective beta-2 adrenergic receptor (β₂-AR) agonist.

Indacaterol's Mechanism of Action

Indacaterol exerts its therapeutic effect by stimulating β₂-ARs, which are predominantly found in the smooth muscle of the airways. This activation initiates a signaling cascade that leads to bronchodilation. The key steps in this pathway are:

-

Receptor Binding: Indacaterol binds to the β₂-AR on the surface of airway smooth muscle cells.

-

G-Protein Activation: The agonist-bound receptor activates a stimulatory G-protein (Gs).

-

Adenylate Cyclase Stimulation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5]

-

Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, leading to bronchodilation.[5]

While the pharmacological activity of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one has not been extensively reported, its structural similarity to a portion of the Indacaterol molecule warrants investigation into its potential to interact with the β₂-AR or other components of this signaling pathway.

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one and its parent compound, Indacaterol.

Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one

While a specific protocol for the direct synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-1-one was not found in the provided search results, a plausible synthetic route can be inferred from the synthesis of related indanone structures and the known synthesis of the corresponding amine.[6][7][8][9] The following is a generalized protocol based on common organic synthesis reactions.

Reaction Scheme:

-

Friedel-Crafts Acylation: Reaction of 1,2-diethylbenzene with a suitable three-carbon acylating agent (e.g., 3-chloropropionyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form an intermediate chloroketone.

-

Intramolecular Friedel-Crafts Alkylation (Cyclization): The intermediate chloroketone undergoes an intramolecular cyclization to form the indanone ring system.

Materials:

-

1,2-Diethylbenzene

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Acylation:

-

To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in dichloromethane, add 3-chloropropionyl chloride dropwise.

-

Add 1,2-diethylbenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

-

-

Cyclization:

-

The crude intermediate from the previous step is treated with a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) at an elevated temperature to induce intramolecular cyclization.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into ice water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed, dried, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 5,6-Diethyl-2,3-dihydro-1H-inden-1-one.

-

Note: This is a generalized protocol and optimization of reaction conditions (temperature, time, stoichiometry) would be required.

Analytical Method: RP-HPLC for Impurity Profiling

The following protocol is based on a reported method for the quantification of Indacaterol and its impurities.[10]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a PDA detector.

-

Column: YMC Triart, C18 (250 × 4.6 mm, 5 µm).

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Mobile Phase A: Potassium dihydrogen phosphate buffer (pH 2.2).

-

Mobile Phase B: Acetonitrile and Methanol mixture.

-

Gradient Elution: A suitable gradient program to separate the main component from its impurities.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 45 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: Typically 10-20 µL.

-

Diluent: Water and Methanol (20:80 v/v).

Procedure:

-

Standard Preparation: Prepare a stock solution of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one reference standard in the diluent. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the Indacaterol drug substance or product in the diluent to a known concentration.

-

Chromatography: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peak corresponding to 5,6-Diethyl-2,3-dihydro-1H-inden-1-one in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity based on the peak area and the calibration curve generated from the standard solutions.

Pharmacological Assay: Beta-2 Adrenergic Receptor Binding Assay (for Indacaterol)

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a compound for the β₂-AR.

Materials:

-

Cell membranes prepared from cells expressing the human β₂-AR.

-

Radioligand (e.g., [³H]-CGP12177, a β-adrenergic antagonist).

-

Non-labeled competitor (Indacaterol or test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and a liquid scintillation counter.

-

96-well filter plates and a vacuum manifold.

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the competitor (Indacaterol or 5,6-Diethyl-2,3-dihydro-1H-inden-1-one).

-

Radioligand Addition: Add a fixed concentration of the radioligand to each well.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration of the assay mixture through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Pharmacological Assay: Adenylate Cyclase Activation Assay (for Indacaterol)

This assay measures the ability of a compound to stimulate the production of cAMP, a functional downstream marker of β₂-AR activation.

Materials:

-

Cells expressing the human β₂-AR.

-

Cell culture medium.

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).

-

Test compound (Indacaterol or 5,6-Diethyl-2,3-dihydro-1H-inden-1-one).

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or fluorescence-based).

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.

-

Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.

-

Compound Stimulation: Add varying concentrations of the test compound to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by removing the medium and adding lysis buffer to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

Experimental Workflows

Impurity Identification and Quantification Workflow

Functional Receptor Assay Workflow

Conclusion

References

- 1. chiralen.com [chiralen.com]

- 2. 5,6-Diethyl-2,3-Dihydro-1H-Inden-1-one | CAS No- 312753-51-8 | Simson Pharma Limited [simsonpharma.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. nbinno.com [nbinno.com]

- 5. ClinPGx [clinpgx.org]

- 6. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 10. savaglobal.com [savaglobal.com]

Technical Guide: 5,6-Diethyl-2,3-dihydroinden-1-one

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of the chemical properties and context of 5,6-Diethyl-2,3-dihydroinden-1-one.

Executive Summary

This document provides a technical overview of this compound (also known as 5,6-diethyl-1-indanone). The primary focus is to establish its fundamental molecular and chemical properties. While this compound is a specific organic molecule, its broader structural class, 1-indanones, is significant in medicinal chemistry and materials science. This guide compiles the known data for the title compound and provides context regarding its relevance as a chemical intermediate.

Molecular and Chemical Properties

The fundamental properties of a chemical compound are critical for its application in research and development. The key identifiers and characteristics of this compound are summarized below.

Quantitative Data Summary

A structured summary of the key quantitative data for the compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O | Pharmaffiliates[1] |

| Molecular Weight | 188.27 g/mol | Pharmaffiliates[1] |

| CAS Number | 312753-51-8 | Pharmaffiliates[1] |

Context in Organic Synthesis and Drug Development

While extensive research specifically targeting this compound is not widely published, its structural backbone, the 1-indanone core, is a well-established motif in biologically active molecules.

The 1-Indanone Framework

The 1-indanone structure is a core component in a variety of pharmaceutically relevant compounds.[2][3] Molecules incorporating this framework have shown a broad range of biological activities, including:

-

Antiviral and antibacterial agents[3]

-

Anti-inflammatory and analgesic compounds[3]

-

Anticancer drugs[3]

-

Agents for treating neurodegenerative diseases[3]

Role as a Chemical Intermediate

The primary relevance of this compound appears to be as a chemical intermediate in multi-step synthetic pathways. Notably, the closely related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride , is a key intermediate in the synthesis of Indacaterol.[4][5] Indacaterol is an ultra-long-acting beta-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD).

The logical relationship between these compounds suggests a potential synthetic pathway where the ketone group of 5,6-diethyl-1-indanone is converted to an amine.

Potential Synthetic Pathways

There are no detailed, publicly available experimental protocols specifically for the synthesis of this compound. However, general methods for synthesizing 1-indanones are well-documented and can be adapted. A logical workflow for its potential synthesis and subsequent conversion is outlined below.

Logical Synthesis Workflow

The diagram below illustrates a plausible, high-level workflow for the synthesis of the title compound and its conversion to a key pharmaceutical intermediate.

Caption: Logical workflow for the synthesis of this compound and its potential conversion.

General Experimental Considerations

Intramolecular Friedel-Crafts Cyclization: This is one of the most common methods for forming the 1-indanone ring system.

-

Substrate: A suitable precursor, such as 3-(3,4-diethylphenyl)propanoic acid or its corresponding acid chloride, would be required.

-

Catalyst: A strong Lewis acid (e.g., AlCl₃) or a protic acid (e.g., polyphosphoric acid) is typically used to promote the intramolecular ring-closing reaction.

-

Solvent: An inert solvent, such as dichloromethane or nitrobenzene, is commonly employed for the reaction.

-

Workup: The reaction is typically quenched with water or ice, followed by extraction of the organic product and purification via chromatography or recrystallization.

Reductive Amination (for conversion to amine):

-

Reagents: The ketone (this compound) is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

Solvent: A protic solvent like methanol or ethanol is typically used.

-

Procedure: The ketone, ammonia source, and reducing agent are stirred together at room temperature or with gentle heating until the reaction is complete.

-

Purification: Standard aqueous workup and chromatographic purification yield the desired amine.

Conclusion

This compound is a specific chemical compound with a molecular weight of 188.27 g/mol .[1] While not extensively studied on its own, it belongs to the important class of 1-indanones, which are prevalent in medicinal chemistry. Its primary significance lies in its potential role as a direct precursor to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a crucial intermediate for the synthesis of the COPD drug Indacaterol. The synthesis of the title compound can be achieved through established organic chemistry methods like the Friedel-Crafts reaction, highlighting its place within well-understood synthetic workflows for drug development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. nbinno.com [nbinno.com]

- 5. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 5,6-Diethyl-2,3-dihydroinden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diethyl-2,3-dihydroinden-1-one is a substituted indanone derivative of interest in medicinal chemistry and organic synthesis. Its structural motif is found in various biologically active molecules. This technical guide provides a comprehensive overview of its spectroscopic characteristics and a detailed experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from analogous compounds such as 2-ethyl-1-indanone and other substituted indanones.[1][2][3]

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~ 7.5 | s | - |

| H-4 | ~ 7.2 | s | - |

| H-2 (CH₂) | ~ 3.0 | t | 7.0 |

| H-3 (CH₂) | ~ 2.7 | t | 7.0 |

| CH₂ (ethyl) | 2.6 - 2.8 | q | 7.5 |

| CH₃ (ethyl) | 1.2 - 1.4 | t | 7.5 |

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C-1) | ~ 207 |

| C-7a | ~ 155 |

| C-3a | ~ 145 |

| C-5 | ~ 140 |

| C-6 | ~ 140 |

| C-4 | ~ 125 |

| C-7 | ~ 123 |

| C-2 | ~ 36 |

| C-3 | ~ 26 |

| CH₂ (ethyl) | ~ 25 |

| CH₃ (ethyl) | ~ 15 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl ketone) | 1690 - 1710 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |

Predicted Mass Spectrometry Data

| Fragment | m/z | Relative Abundance |

| [M]⁺ | 188.27 | High |

| [M - CH₃]⁺ | 173 | Medium |

| [M - C₂H₅]⁺ | 159 | High |

| [M - CO]⁺ | 160 | Medium |

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of indanone derivatives.[4][5][6][7][8]

Synthesis of this compound

This synthesis involves a Friedel-Crafts acylation of 1,2-diethylbenzene followed by an intramolecular cyclization.

Materials:

-

1,2-Diethylbenzene

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Friedel-Crafts Acylation:

-

To a stirred solution of 1,2-diethylbenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (1.1 eq) portion-wise.

-

Slowly add 3-chloropropionyl chloride (1.05 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture carefully into a beaker of ice-cold 2M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude intermediate, 3-chloro-1-(3,4-diethylphenyl)propan-1-one.

-

-

Intramolecular Cyclization:

-

Add the crude intermediate to a flask containing a catalytic amount of a strong acid (e.g., polyphosphoric acid or sulfuric acid).

-

Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench with ice water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

-

Spectroscopic Characterization

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Mass Spectrometer (e.g., with Electron Ionization - EI)

Procedure:

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified product using a suitable method (e.g., thin film on a salt plate or as a KBr pellet).

-

Identify the characteristic absorption bands for the functional groups present.

-

-

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer.

-

Obtain the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

-

Visualizations

Caption: Synthetic Workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.utah.edu [chemistry.utah.edu]

- 3. jps.usm.my [jps.usm.my]

- 4. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,6-Diethyl-2,3-dihydroinden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,6-Diethyl-2,3-dihydroinden-1-one. Due to the absence of experimentally acquired spectra in the public domain, this guide leverages established principles of NMR spectroscopy and typical chemical shift ranges to forecast the spectral characteristics of this molecule. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by offering a foundational understanding of the expected NMR data for this compound, thereby aiding in its synthesis, identification, and characterization. Included are comprehensive tables of predicted chemical shifts, a detailed experimental protocol for acquiring NMR spectra of similar small organic molecules, and a workflow diagram for the NMR analysis process.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, aliphatic, and ethyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, including deshielding effects from the aromatic ring and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-7 | 7.5 - 7.7 | s | 1H | - |

| H-4 | 7.2 - 7.4 | s | 1H | - |

| H-2 | 2.9 - 3.1 | t | 2H | ~6-8 |

| H-3 | 2.6 - 2.8 | t | 2H | ~6-8 |

| -CH₂- (Ethyl at C-5) | 2.6 - 2.8 | q | 2H | ~7-8 |

| -CH₂- (Ethyl at C-6) | 2.6 - 2.8 | q | 2H | ~7-8 |

| -CH₃ (Ethyl at C-5) | 1.1 - 1.3 | t | 3H | ~7-8 |

| -CH₃ (Ethyl at C-6) | 1.1 - 1.3 | t | 3H | ~7-8 |

Note: The chemical shifts for the two ethyl groups may be very similar, potentially leading to overlapping signals.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to be the most downfield signal due to significant deshielding. Aromatic carbons will resonate in the typical aromatic region, while the aliphatic carbons of the five-membered ring and the ethyl groups will appear at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | 205 - 220 |

| Aromatic Quaternary C | 140 - 160 |

| Aromatic CH | 120 - 140 |

| -CH₂- (C-2) | 35 - 45 |

| -CH₂- (C-3) | 25 - 35 |

| -CH₂- (Ethyl groups) | 20 - 30 |

| -CH₃ (Ethyl groups) | 10 - 20 |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[1]

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved and the solution is homogeneous.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and shape of the NMR signals.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the number of scans (e.g., 8-16 scans for a concentrated sample).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.[4]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Visualization of NMR Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectra of a small molecule.

References

An In-depth Technical Guide on the Infrared and Mass Spectrometry of 5,6-Diethyl-2,3-dihydroinden-1-one

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 5,6-Diethyl-2,3-dihydroinden-1-one. The information is targeted towards researchers, scientists, and professionals in drug development, offering a comprehensive overview of its structural confirmation and analytical profiling.

Compound Identity:

-

Name: this compound

-

Molecular Formula: C₁₃H₁₆O[2]

-

Molecular Weight: 188.27 g/mol [2]

-

Structure:

Image Credit: Simson Pharma

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ketone and substituted aromatic functionalities. While an experimental spectrum for this specific molecule is not publicly available, the expected key absorptions can be predicted based on the analysis of similar structures like 1-indanone.[3][4]

Predicted Infrared Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch (CH₃ and CH₂) |

| ~1710-1690 | Strong | C=O Stretch (Five-membered ring ketone) |

| ~1600, ~1485 | Medium-Weak | Aromatic C=C Bending |

| ~1465 | Medium | CH₂ Bending |

| ~1380 | Medium-Weak | CH₃ Bending |

| ~850-800 | Strong | C-H Out-of-plane Bending (Substituted benzene) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙) and several characteristic fragment ions. The fragmentation is expected to be influenced by the presence of the ethyl groups and the indenone core.

Predicted Mass Spectrometry Data:

| m/z | Relative Abundance | Proposed Fragment |

| 188 | Moderate | [M]⁺˙ (Molecular Ion) |

| 173 | High | [M - CH₃]⁺ (Loss of a methyl radical) |

| 160 | Moderate | [M - C₂H₄]⁺˙ (McLafferty-type rearrangement) |

| 159 | High | [M - C₂H₅]⁺ (Loss of an ethyl radical) |

| 131 | Moderate | [M - C₂H₅ - CO]⁺ (Loss of ethyl radical and carbon monoxide) |

Experimental Protocols

Detailed methodologies for acquiring the IR and mass spectra are provided below.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The sample is brought into contact with the crystal, and the sample spectrum is acquired.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualizations

The following diagrams illustrate the experimental workflows for IR and Mass Spectrometry.

Caption: Experimental workflow for obtaining an IR spectrum using an FTIR-ATR spectrometer.

Caption: General workflow for acquiring an electron ionization (EI) mass spectrum.

References

The Unexplored Therapeutic Potential: A Technical Guide to the Biological Activity of 5,6-Diethyl-2,3-dihydroinden-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 2,3-dihydroinden-1-one (indanone) scaffold have emerged as a promising class of compounds with a diverse range of biological activities. While direct research on 5,6-diethyl-2,3-dihydroinden-1-one derivatives is limited, extensive studies on structurally analogous compounds provide a strong foundation for predicting their therapeutic potential. This technical guide consolidates the existing knowledge on the biological activities of substituted indanone derivatives, with a primary focus on acetylcholinesterase (AChE) inhibition, a key target in the management of Alzheimer's disease. Furthermore, this guide explores potential anti-inflammatory and β2-adrenoceptor agonist activities, drawing parallels from related molecular structures. Detailed experimental protocols for the evaluation of these biological activities are provided to facilitate further research and drug discovery efforts in this area.

Introduction: The Indanone Scaffold in Drug Discovery

The indanone core, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological effects. Its rigid framework and amenability to chemical modification allow for the precise positioning of functional groups to interact with various biological targets. While the specific 5,6-diethyl substitution pattern remains a relatively unexplored chemical space, the broader class of substituted 2,3-dihydroinden-1-one derivatives has been the subject of considerable investigation, revealing a spectrum of pharmacological activities.

Potential Biological Activities of this compound Derivatives

Based on the biological evaluation of structurally similar compounds, this compound derivatives are hypothesized to exhibit the following key biological activities:

-

Acetylcholinesterase (AChE) Inhibition: A predominant activity reported for numerous indanone derivatives.

-

Anti-inflammatory Activity: Observed in several related heterocyclic compounds.

-

β2-Adrenoceptor Agonism: Inferred from the structural similarity to intermediates of known β2-agonists like Indacaterol.

Quantitative Biological Data: A Survey of Substituted Indanone Derivatives

While specific data for this compound derivatives is not yet available in public literature, the following tables summarize the quantitative biological activity of structurally related indanone analogues. This data serves as a crucial reference point for predicting the potential potency of the target compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Substituted Indanone Derivatives

| Compound ID | Substitution Pattern | Target | IC50 (µM) |

| Donepezil (Reference) | N-benzylpiperidine substituted | Human AChE | 0.02 |

| Indanone Derivative 1 | 5,6-dimethoxy, 2-substituted | Electric Eel AChE | 0.042 |

| Indanone Derivative 2 | 5,6-dimethoxy, 2-substituted | Human Serum AChE | 0.052 |

| Indanone Derivative 3 | 5-methoxy, 2-benzylidene | Rat Brain AChE | 0.12 |

| Indanone Derivative 4 | 6-methoxy, 2-benzylidene | Rat Brain AChE | 0.15 |

Note: The specific structures of the proprietary indanone derivatives are not fully disclosed in the cited literature.

Key Experimental Protocols

To facilitate the investigation of this compound derivatives, this section provides detailed methodologies for the key biological assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is the gold standard for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color production is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds (this compound derivatives)

-

Donepezil (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compounds and Donepezil in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay in 96-well plate:

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the test compound solution at various concentrations.

-

Add 10 µL of the AChE enzyme solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of the DTNB solution.

-

Initiate the reaction by adding 10 µL of the ATCI solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In-vitro Anti-inflammatory Assays

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This assay measures the ability of test compounds to inhibit the LPS-induced production of these cytokines.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Dexamethasone (as a positive control)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. .

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compounds or Dexamethasone for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC50 values for TNF-α and IL-6 inhibition.

-

β2-Adrenoceptor Agonist Assays

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the β2-adrenoceptor. A decrease in the binding of the radioligand in the presence of the test compound indicates that the compound binds to the same receptor.

Materials:

-

Cell membranes expressing the human β2-adrenoceptor

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)

-

Test compounds

-

Isoproterenol (as a reference agonist)

-

Propranolol (as a reference antagonist)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation:

-

In a reaction tube, mix the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.

-

Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like propranolol) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

The affinity of the compound (Ki value) can be calculated using the Cheng-Prusoff equation.

-

Principle: β2-adrenoceptors are G-protein coupled receptors that, upon activation by an agonist, stimulate adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This assay measures the increase in intracellular cAMP levels in response to stimulation by a test compound.

Materials:

-

Cells expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells)

-

Test compounds

-

Isoproterenol (as a reference agonist)

-

Forskolin (a direct activator of adenylyl cyclase, as a positive control)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Cell Treatment:

-

Seed the cells in a 96-well plate.

-

Pre-incubate the cells with a PDE inhibitor.

-

Add varying concentrations of the test compounds or reference agonists.

-

Incubate for a specific time at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysate using a commercial cAMP assay kit following the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Caption: Workflow for AChE Inhibition Screening.

Caption: β2-Adrenoceptor Agonist Signaling Pathway.

Conclusion and Future Directions

The 2,3-dihydroinden-1-one scaffold holds significant promise for the development of novel therapeutic agents. While the biological activity of this compound derivatives is yet to be specifically elucidated, the wealth of data on related analogues strongly suggests potential as acetylcholinesterase inhibitors, anti-inflammatory agents, and β2-adrenoceptor agonists. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate these compounds and unlock their full therapeutic potential. Future research should focus on the synthesis and comprehensive biological profiling of a library of 5,6-disubstituted-2,3-dihydroinden-1-one derivatives to establish clear structure-activity relationships and identify lead candidates for further development.

The Synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one, a key intermediate in the synthesis of various organic compounds, including the pharmaceutical agent Indacaterol. The primary synthetic route involves an intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid derivative. This document details the reaction mechanism, provides quantitative data from analogous syntheses, outlines a general experimental protocol, and illustrates the process through diagrams.

Core Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The most common and efficient method for synthesizing 1-indanones is through an intramolecular Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride in the presence of a strong acid or a Lewis acid catalyst.[2][4][5]

For the synthesis of this compound, the logical starting material is 3-(3,4-diethylphenyl)propanoic acid or its more reactive derivative, 3-(3,4-diethylphenyl)propanoyl chloride. The reaction proceeds through the formation of a key acylium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich diethyl-substituted benzene ring to form the five-membered ketone ring.

The key steps of the mechanism are:

-

Formation of the Acylium Ion: The reaction is initiated by the activation of the carboxylic acid or acyl chloride with a strong acid (like polyphosphoric acid) or a Lewis acid (such as aluminum chloride).[4][6] In the case of an acyl chloride, the Lewis acid coordinates to the chlorine atom, facilitating its departure and the formation of a highly electrophilic and resonance-stabilized acylium ion. If starting from a carboxylic acid, a strong acid protonates the carbonyl oxygen, leading to the elimination of water and the generation of the acylium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the aromatic ring. The ethyl groups on the benzene ring are electron-donating, which activates the ring towards electrophilic substitution and directs the cyclization to the ortho position relative to one of the ethyl groups. This intramolecular attack forms a new carbon-carbon bond and a carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: The final step involves the deprotonation of the sigma complex by a base (such as the conjugate base of the acid catalyst or a solvent molecule) to restore the aromaticity of the benzene ring and yield the final product, this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the step-by-step reaction mechanism for the intramolecular Friedel-Crafts acylation of 3-(3,4-diethylphenyl)propanoyl chloride.

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

While specific yield and reaction condition data for the synthesis of this compound is not extensively published in a single source, the following table summarizes representative data from analogous intramolecular Friedel-Crafts acylations of substituted 3-phenylpropanoic acids to form 1-indanones. This data provides a reasonable expectation for the synthesis of the target compound.

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Phenylpropanoic acid | Polyphosphoric acid (PPA) | - | 100 | 2 | 85 | [1] |

| 3-(4-Methoxyphenyl)propanoic acid | Trifluoromethanesulfonic acid | - | 20 | 2.5 | 95 | [7] |

| 3-Phenylpropanoyl chloride | AlCl₃ | Benzene | Reflux | - | 90 | [2] |

| 3-(m-Tolyl)propanoic acid | PPA | - | 80 | 1 | 92 | [8] |

| 3-Arylpropanoic acids | Metal triflates | Ionic Liquid | Microwave | 0.25-0.5 | 70-95 | [2][3] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via intramolecular Friedel-Crafts acylation of 3-(3,4-diethylphenyl)propanoic acid.

Materials:

-

3-(3,4-diethylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Aluminum chloride (AlCl₃) or Polyphosphoric acid (PPA)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Synthesis of 3-(3,4-diethylphenyl)propanoyl chloride (if starting from the carboxylic acid)

-

To a solution of 3-(3,4-diethylphenyl)propanoic acid in an anhydrous solvent such as dichloromethane, add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in an anhydrous solvent like dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3-(3,4-diethylphenyl)propanoyl chloride in the same anhydrous solvent dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Alternative Procedure using Polyphosphoric Acid (PPA):

-

Add 3-(3,4-diethylphenyl)propanoic acid to polyphosphoric acid.

-

Heat the mixture with stirring at a temperature typically ranging from 80 to 120 °C for a specified time.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, pour the hot reaction mixture onto crushed ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product as described above.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Significance in Drug Development

This compound is a crucial intermediate in the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. This amine is a key building block for the long-acting β2-adrenergic agonist, Indacaterol, which is used for the treatment of chronic obstructive pulmonary disease (COPD).[9][10][11] The synthesis of Indacaterol involves the coupling of this substituted aminoindane with a quinolinone derivative.[9][10] Therefore, the efficient and scalable synthesis of this compound is of significant interest to the pharmaceutical industry.

References

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. 5-Hydroxy-6-methoxy-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Indacaterol synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

The Indenone Core: A Historical and Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract